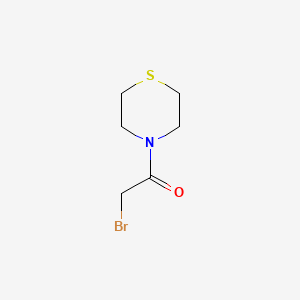

4-(Bromoacetyl) thiomorpholine

Description

4-(Bromoacetyl) thiomorpholine (CAS: 177785-12-5; molecular formula: C₆H₁₀BrNOS) is a thiomorpholine derivative functionalized with a bromoacetyl group at the nitrogen atom. Its oxidized form, this compound 1,1-dioxide (CAS: 887571-06-4; molecular weight: 256.12), features a sulfone group, enhancing polarity and metabolic stability . Thiomorpholine, a six-membered ring containing sulfur and nitrogen, is structurally analogous to morpholine but replaces oxygen with sulfur. This substitution increases lipophilicity and introduces a metabolically labile site susceptible to oxidation (e.g., to sulfoxides or sulfones) .

The compound is synthesized via nucleophilic substitution or coupling reactions. For instance, bromoacetyl bromide can react with thiomorpholine to introduce the bromoacetyl group . Applications include its use as an intermediate in antimicrobial agents and enzyme inhibitors, leveraging its reactivity and structural versatility .

Propriétés

Numéro CAS |

177785-12-5 |

|---|---|

Formule moléculaire |

C6H10BrNOS |

Poids moléculaire |

224.116 |

Nom IUPAC |

2-bromo-1-thiomorpholin-4-ylethanone |

InChI |

InChI=1S/C6H10BrNOS/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2 |

Clé InChI |

QCSRXPNQSKEIOB-UHFFFAOYSA-N |

SMILES |

C1CSCCN1C(=O)CBr |

Synonymes |

4-(BROMOACETYL) THIOMORPHOLINE |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Conformational Differences

- Crystal Packing : Thiomorpholine derivatives, such as 4-(4-nitrophenyl)thiomorpholine, adopt a chair conformation with substituents in axial positions due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity. In contrast, morpholine analogues exhibit equatorial positioning of substituents .

- Intermolecular Interactions : Thiomorpholine forms centrosymmetric dimers via C–H···O hydrogen bonds and face-to-face aromatic stacking (separation: 3.29 Å), while morpholine derivatives lack such interactions, leading to different crystal densities (packing index: 74.4% for thiomorpholine vs. lower values for morpholine) .

Physicochemical Properties

| Property | 4-(Bromoacetyl) Thiomorpholine | Morpholine Analogues |

|---|---|---|

| Lipophilicity (log P) | Higher (due to S atom) | Lower (polar O atom) |

| Metabolic Stability | Prone to oxidation (sulfone/sulfoxide formation) | More stable (resistant to oxidation) |

| Solubility | Moderate (enhanced in sulfone form) | Higher aqueous solubility |

Bromoacetyl Thiomorpholine vs. Other Thiomorpholine Derivatives

Comparison with Other Heterocycles

Research Findings and Data Tables

Q & A

Q. What are the optimized synthetic routes for 4-(bromoacetyl) thiomorpholine, and how do reaction conditions influence yield and purity?

A high-yield synthesis (≈90%) can be achieved via bromoacetylation of thiomorpholine derivatives. For example, bromoacetyl bromide reacts with thiomorpholine under controlled conditions (e.g., anhydrous solvent, inert atmosphere, 0–5°C). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product from byproducts like unreacted thiomorpholine or oxidized sulfone derivatives . Variations in temperature or solvent polarity significantly affect reaction kinetics and purity.

Q. Which analytical methods are most reliable for characterizing this compound and its intermediates?

- NMR : Confirm structural integrity using <sup>1</sup>H and <sup>13</sup>C NMR, focusing on peaks for the bromoacetyl group (δ ~3.8–4.2 ppm for CH2Br) and thiomorpholine ring protons (δ ~2.5–3.5 ppm).

- HPLC : Monitor purity (>95%) with a C18 column and UV detection at 220 nm, using acetonitrile/water (70:30) as the mobile phase.

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 238.0 for C6H10BrNOS<sup>+</sup>) .

Q. How can researchers mitigate oxidation of the thiomorpholine sulfur atom during storage?

Store the compound under inert gas (N2 or Ar) at –20°C in amber vials to prevent light-induced oxidation. Adding stabilizers like BHT (butylated hydroxytoluene, 0.01% w/w) or using anhydrous solvents (e.g., DCM) reduces sulfone formation. Regularly validate stability via TLC or HPLC .

Advanced Research Questions

Q. How does the bromoacetyl group influence the reactivity of thiomorpholine in nucleophilic substitution reactions?

The electron-withdrawing bromoacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). Kinetic studies in polar aprotic solvents (DMF, DMSO) show pseudo-first-order kinetics, with rate constants dependent on nucleophile strength (e.g., primary amines > secondary amines). Computational DFT analysis of transition states can predict regioselectivity .

Q. What strategies improve the bioactivity of this compound derivatives in antifungal or anticancer studies?

Derivatization at the thiomorpholine nitrogen or bromoacetyl moiety enhances bioactivity:

- Fungicidal Activity : Substituting the bromine with morpholine or phenyl groups (e.g., 2-methyl-5-phenylthiazole-4-carboxamides) improves binding to fungal cytochrome P450 enzymes. IC50 values correlate with lipophilicity (logP > 2.5) .

- Anticancer Potential : Conjugation to DNA-intercalating agents (e.g., anthraquinones) via the bromoacetyl group increases cytotoxicity in HepG2 cells. Structure-activity relationships (SAR) reveal that sulfone derivatives (thiomorpholine 1,1-dioxide) exhibit higher metabolic stability .

Q. How do environmental factors (pH, microbial activity) affect the degradation of this compound?

Under alkaline conditions (pH > 9), hydrolysis of the bromoacetyl group generates thiomorpholine and bromoacetate. In soil, Pseudomonas putida degrades thiomorpholine via co-metabolism with glucose, producing non-toxic metabolites (e.g., CO2, NH3). However, nitrosation in acidic environments (pH 3–5) forms mutagenic N-nitrosamines, requiring bioremediation optimization .

Q. How can researchers resolve contradictions in reported biological activity data for thiomorpholine derivatives?

Discrepancies often arise from variations in:

- Purity : Impurities like sulfone byproducts (e.g., thiomorpholine 1,1-dioxide) skew bioassay results. Validate purity via HPLC before testing .

- Assay Conditions : Differences in cell lines (e.g., HepG2 vs. BxPC-3) or fungal strains alter IC50 values. Standardize protocols using CLSI guidelines .

- Solubility : Use DMSO/cosolvent systems (e.g., PEG 400) to ensure consistent bioavailability .

Methodological Notes

- Synthesis Optimization : Scale-up reactions require strict temperature control to avoid exothermic decomposition of bromoacetyl bromide .

- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna assays) and genotoxicity (Ames test) to assess environmental risks .

- Computational Modeling : MD simulations (e.g., GROMACS) predict binding affinities for target proteins like β-tubulin or CYP51 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.